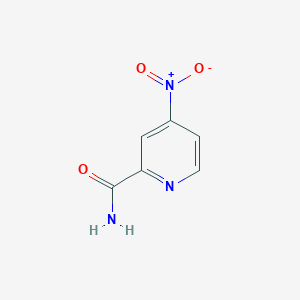

4-Nitropicolinamide

Descripción

Overview of Picolinamide (B142947) Derivatives in Contemporary Chemical Science

Picolinamide, or pyridine-2-carboxamide, is a derivative of picolinic acid and serves as a fundamental scaffold in modern chemical science. vulcanchem.comvulcanchem.com Its derivatives are a diverse class of compounds characterized by a pyridine (B92270) ring with a carboxamide group at the 2-position. This structural motif imparts unique electronic and steric properties, making it a versatile building block in medicinal chemistry, agrochemicals, and materials science. vulcanchem.com

In medicinal chemistry, picolinamide derivatives have been extensively investigated for a wide range of therapeutic applications. Researchers have explored their potential as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and acetylcholinesterase (AChE), which are targets for metabolic diseases and Alzheimer's disease, respectively. google.comuni-regensburg.de Furthermore, their roles as kinase inhibitors and antimicrobial agents are areas of active research. vulcanchem.com In agriculture, certain picolinamide derivatives have shown promise as fungicides and herbicides. vulcanchem.com The ability of the picolinamide structure to coordinate with metal ions also makes it a valuable ligand in coordination chemistry. vulcanchem.com

Historical Context of Research Trajectories for 4-Nitropicolinamide and Analogues

The synthesis and study of nitrated picolinamides have been a subject of interest for several decades, often documented within patent literature for the preparation of more complex molecules. The introduction of a nitro (-NO₂) group onto the picolinamide scaffold significantly alters its electronic properties, making it a key intermediate for further functionalization.

Historically, the direct and selective nitration of the pyridine ring can be challenging. However, methods have been developed for specific isomers. For instance, the synthesis of N,6-dimethyl-4-nitropicolinamide has been described, starting from 6-methyl-4-nitro-2-pyridinecarboxylic acid which is then coupled with methylamine. scielo.brmaterialsproject.org This highlights a common strategy: the amidation of a pre-nitrated picolinic acid derivative. A plausible synthetic route for this compound itself would involve either the direct nitration of picolinamide or the amidation of 4-nitropicolinic acid. The nitration of pyridine N-oxides, such as the conversion of Lutidine-N-oxide to 2,6-Dimethyl-4-nitropyridine 1-oxide using a mixture of fuming nitric acid and sulfuric acid, provides another established method for introducing a nitro group at the 4-position of a pyridine ring.

Research on various nitropicolinamide analogues has been documented. For example, N-methyl-3-nitropicolinamide has been synthesized and studied, as has N-propyl 5-nitropicolinamide (B1583589). vulcanchem.com These studies on related structures provide a foundational understanding of the synthesis, reactivity, and properties of the broader nitropicolinamide family.

Current Research Landscape and Academic Significance of this compound

In the contemporary research landscape, this compound and its derivatives are primarily valued as versatile intermediates and ligands. The electron-withdrawing nature of the nitro group at the 4-position (para-position) makes the compound a useful building block in organic synthesis.

A significant area of recent academic interest is the use of p-nitropicolinamide as a ligand in the development of artificial metalloenzymes. nih.govchemicalbook.com These hybrid catalysts combine the reactivity of a metal cofactor with the selectivity of a protein scaffold. In one study, a p-nitropicolinamide ligand bound to an iridium complex was anchored within a human carbonic anhydrase II protein. chemicalbook.comrsc.org This dual-anchoring strategy, involving both the ligand and another part of the complex, led to the creation of improved artificial transfer hydrogenases for the enantioselective reduction of imines. nih.govchemicalbook.com Such research underscores the academic significance of this compound derivatives in the cutting-edge field of bio-inspired catalysis.

Furthermore, substituted nitropicolinamides continue to be crucial intermediates in the synthesis of complex heterocyclic systems. For example, 4-(3,4-Dimethoxyphenyl)-3-nitropicolinamide has been synthesized as a key precursor in a multi-step route to a potential inhibitor of Cyclin G-associated kinase (GAK). chemicalbook.com Similarly, other nitropicolinamide derivatives are used in the creation of novel compounds with potential applications as ABCG2 inhibitors, which are relevant in overcoming multidrug resistance in cancer. google.com These applications demonstrate that the academic significance of this compound lies in its role as a foundational component for constructing more elaborate and functionally significant molecules.

Compound Data

Physicochemical Properties of this compound and Analogues

| Property | This compound | N,6-dimethyl-4-nitropicolinamide | N-Propyl 5-nitropicolinamide (Analogue) |

|---|---|---|---|

| CAS Number | 62020-02-4 | 1381958-69-5 | 1437794-74-5 |

| Molecular Formula | C₆H₅N₃O₃ | C₈H₉N₃O₃ | C₉H₁₁N₃O₃ |

| Molecular Weight | 167.12 g/mol | 195.17 g/mol | 209.2 g/mol |

| Boiling Point | Not available | Not available | 415.2 ± 30.0 °C (Predicted) |

| pKa | Not available | Not available | 12.55 ± 0.46 (Predicted) |

Spectroscopic Data for N,6-dimethyl-4-nitropicolinamide

| Type | Data |

|---|

| ¹H NMR (400 MHz, MeOH-d₄) | δ ppm 2.35 (s, 3H), 2.90 (s, 3H), 6.50 (d, 1H), 7.05 (d, 1H) scielo.br |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXZXPVYNDFMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439177 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-02-4 | |

| Record name | 4-Nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitropicolinamide and Its Analogues

Established Synthetic Pathways for the 4-Nitropicolinamide Core Structure

General Synthesis Strategies and Reagents

The synthesis of the this compound core structure can be approached through several strategic pathways, primarily involving the nitration of a pre-existing picolinamide (B142947) scaffold or the amidation of a nitrated picolinic acid derivative. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyridine (B92270) ring.

A common method involves the nitration of a picolinamide derivative. This typically requires the use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), under carefully controlled temperature conditions. vulcanchem.com The picolinamide itself can be synthesized from the corresponding picolinic acid.

Alternatively, the synthesis can commence with the nitration of a pyridine derivative, followed by the introduction of the carboxamide group. For instance, 4-nitropyridine-N-oxide can be a key intermediate. This can then be converted to the corresponding 4-nitropicolinonitrile, which is subsequently hydrolyzed to this compound.

Another general strategy involves the oxidation of a methyl group at the 2-position of a nitrated picoline. For example, 4-nitro-2-picoline can be oxidized to 4-nitropicolinic acid, which is then converted to this compound.

The amidation of a carboxylic acid or its activated derivative is a crucial step in many of these synthetic routes. Reagents commonly used for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. Coupling agents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be employed to facilitate the direct amidation of the carboxylic acid. google.com

A variety of reagents are utilized across these synthetic strategies, including oxidizing agents, reducing agents, and catalysts. abcr.comscbt.com Common oxidizing agents include potassium permanganate (B83412) and chromium(VI) compounds. abcr.com Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are also frequently used. abcr.com

Table 1: Key Reagents in this compound Synthesis

| Reagent Class | Specific Examples | Purpose in Synthesis |

| Nitrating Agents | Nitric Acid/Sulfuric Acid | Introduction of the nitro group |

| Oxidizing Agents | Potassium Permanganate, Chromium(VI) compounds | Oxidation of alkyl groups to carboxylic acids |

| Halogenating Agents | Thionyl Chloride, Oxalyl Chloride | Conversion of carboxylic acids to acyl chlorides |

| Coupling Agents | HOBt, EDC | Direct formation of amide bonds |

| Reducing Agents | Lithium Aluminum Hydride, Sodium Borohydride | Reduction of functional groups |

| Catalysts | Palladium on Carbon (Pd/C) | Catalytic hydrogenation |

Specific Precursor-Based Syntheses (e.g., from 6-nitropicolinic acid)

While the provided outline specifies the synthesis from 6-nitropicolinic acid as an example for the this compound core, it is important to clarify that this would lead to a different isomer. The synthesis of this compound would logically start from a precursor already containing the nitro group at the 4-position. A more relevant precursor would be 4-nitropicolinic acid.

The synthesis of this compound from 4-nitropicolinic acid is a direct and common method. The process involves the conversion of the carboxylic acid group of 4-nitropicolinic acid into an amide group. This can be achieved through several standard laboratory procedures. One common method is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 4-nitropicolinoyl chloride is then reacted with ammonia to yield this compound.

Alternatively, peptide coupling reagents can be utilized for the direct conversion of the carboxylic acid to the amide. This method avoids the need for the often harsh conditions required for acyl chloride formation. Reagents such as HOBt and EDC in the presence of an amine source like ammonium (B1175870) chloride can efficiently produce this compound from 4-nitropicolinic acid. vulcanchem.com

Synthesis of Substituted this compound Derivatives

Synthesis of Ring-Substituted Nitropicolinamides (e.g., 5-Cyclopropoxy-4-nitropicolinamide (B14806625), 6-Chloro-3-nitropicolinamide)

The synthesis of ring-substituted nitropicolinamides involves the introduction of various functional groups onto the pyridine ring. The specific strategies employed depend on the nature and position of the desired substituent.

5-Cyclopropoxy-4-nitropicolinamide: The synthesis of 5-cyclopropoxy-4-nitropicolinamide (1243453-14-6) would likely begin with a picolinamide derivative that is then nitrated and subsequently functionalized with a cyclopropoxy group, or by starting with a pre-functionalized pyridine ring. bldpharm.com

6-Chloro-3-nitropicolinamide (B61469): The synthesis of 6-chloro-3-nitropicolinamide is well-documented. guidechem.com A common route involves the refluxing of 6-chloro-3-nitropyridine-2-carboxylic acid with ammonium chloride in a solvent such as dimethylformamide (DMF). vulcanchem.com This reaction directly converts the carboxylic acid to the primary amide. The precursor, 6-chloro-3-nitropyridine-2-carboxylic acid, can be prepared from commercially available starting materials through nitration and oxidation reactions.

N-Substitution Strategies (e.g., N-Isopropyl 5-nitropicolinamide (B1583589), N-Benzyl-4-(3,4-dimethoxyphenyl)-3-nitropicolinamide)

N-substituted nitropicolinamides are synthesized by reacting a nitropicolinic acid or its activated form with a primary or secondary amine, leading to the formation of a secondary or tertiary amide, respectively.

N-Isopropyl 5-nitropicolinamide: The synthesis of N-isopropyl-5-nitropicolinamide (CAS 1437794-85-8) can be achieved by coupling 5-nitropicolinic acid with isopropylamine. synhet.com This can be facilitated by standard peptide coupling reagents. While a direct synthesis protocol for N-propyl 5-nitropicolinamide is not explicitly detailed, analogous syntheses of nitropicolinamides provide viable routes. vulcanchem.com For example, adapting the synthesis of 6-chloro-3-nitropicolinamide, one could prepare N-propyl 5-nitropicolinamide through the reaction of 5-nitropicolinic acid with propylamine. vulcanchem.com Palladium-catalyzed couplings, such as the Buchwald-Hartwig amination, could also be employed to form the C-N bond between 5-nitropicolinic acid and the desired amine. vulcanchem.com

N-Benzyl-4-(3,4-dimethoxyphenyl)-3-nitropicolinamide: A detailed synthesis for N-benzyl-4-(3,4-dimethoxyphenyl)-3-nitropicolinamide has been reported. mdpi.com The synthesis starts with the palladium-catalyzed coupling of a suitable boronic acid with a chlorinated nitropyridine derivative to introduce the dimethoxyphenyl group. mdpi.com The resulting intermediate is then converted to the corresponding picolinamide, which is subsequently N-benzylated. mdpi.comnsf.gov

Table 2: Examples of N-Substituted Nitropicolinamide Synthesis

| Compound | Precursors | Key Reaction Type |

| N-Isopropyl 5-nitropicolinamide | 5-Nitropicolinic acid, Isopropylamine | Amidation |

| N-Benzyl-4-(3,4-dimethoxyphenyl)-3-nitropicolinamide | 4-Chloro-3-nitropicolinamide derivative, 3,4-dimethoxyphenylboronic acid, Benzylamine | Suzuki Coupling, Amidation |

Multi-component Reactions in this compound Derivative Synthesis (e.g., Ugi Reaction for α-aminoacyl amide derivatives)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. tcichemicals.commdpi.com The Ugi four-component condensation (U-4CC) is a prominent MCR that produces α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgjsynthchem.com

The Ugi reaction is a powerful tool for generating diverse libraries of compounds and has been applied to the synthesis of peptidomimetic structures. organic-chemistry.orgnih.gov The reaction mechanism is believed to involve the initial formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.org This is followed by an intramolecular acyl transfer to yield the final α-aminoacyl amide product. organic-chemistry.org

While direct examples of the Ugi reaction for the synthesis of this compound derivatives are not prevalent in the provided search results, the versatility of the reaction suggests its potential applicability. nih.govresearchgate.net By using a nitropicolinic acid as the carboxylic acid component in an Ugi reaction, it would be possible to generate a variety of complex α-aminoacyl amide derivatives bearing the nitropicolinamide moiety. This approach offers a rapid and efficient route to novel and structurally diverse compounds. nih.gov

Advanced Synthetic Techniques and Methodological Optimization

The synthesis of this compound and its analogues benefits from modern organic chemistry techniques that offer greater control, efficiency, and speed. These advanced methods are crucial for creating complex molecular architectures and optimizing reaction outcomes.

The picolinamide functional group is widely utilized as a bidentate directing group in transition metal-catalyzed reactions, particularly for the site-selective functionalization of C-H bonds. researchgate.netresearchgate.net Ligand control is a key strategy in these cross-coupling reactions, where the choice of ligand bound to the metal center (commonly palladium) can dictate the reaction's regioselectivity and stereoselectivity. nih.govbeilstein-journals.org

In palladium-catalyzed reactions, the picolinamide moiety chelates to the metal center, facilitating the activation of otherwise unreactive C-H bonds at specific positions. researchgate.net The ancillary ligands on the palladium catalyst play a critical role in stabilizing the catalytic species and influencing the reaction pathway. For instance, in the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates, the choice of ligand determines the stereochemical outcome. beilstein-journals.org Using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) results in the retention of the double bond's configuration, while using a catalyst with a bulkier ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), leads to an inversion of configuration. beilstein-journals.org This ligand-dependent stereoselectivity provides access to different isomers from the same starting material. beilstein-journals.org

The development of novel ligands is an active area of research to enhance the scope and efficiency of these reactions. Di(2-picolyl)amines (DPAs) have been explored as a modular ligand class for nickel-catalyzed aryl-alkyl cross-electrophile couplings, offering a facile synthetic route from inexpensive starting materials. researchgate.net This modularity allows for the rapid synthesis of a library of DPA ligands with varying steric and electronic properties, enabling the identification of robust ligands for C(sp²)-C(sp³) cross-coupling reactions. researchgate.net Furthermore, recyclable picolinamide-derived ligands have been developed for branched-selective hydroesterification of alkynes, highlighting a move towards more sustainable catalytic processes. rsc.org

The table below summarizes examples of ligand-controlled cross-coupling reactions for picolinamide-related scaffolds.

| Catalyst/Ligand | Reaction Type | Substrate Type | Outcome | Reference |

| Pd(OAc)₂ / Picolinamide (as directing group) | C(sp³)-H Acetoxylation | Alkylamines | Regioselective formation of γ-acetoxylated products. | researchgate.net |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | (Z)-β-enamido triflates | Retention of double bond configuration. | beilstein-journals.org |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | (Z)-β-enamido triflates | Inversion of double bond configuration. | beilstein-journals.org |

| Ni(II) / Picolinamide NN2 pincer ligand | Reductive Cross-Coupling | (Hetero)aryl bromides with alkyl bromides | Efficient coupling with broad functional group tolerance. | researchgate.net |

| Pd-Catalyst / Recyclable picolinamide-derived ligand | Hydroesterification | Alkynes with alcohols/phenols | High yields and regioselectivities; ligand is recyclable. | rsc.org |

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. researchgate.net The primary benefits include dramatically reduced reaction times, improved reaction yields, and often cleaner reaction profiles. researchgate.netnih.gov These enhancements stem from the efficient and uniform heating of the reaction mixture by microwave irradiation. researchgate.net

In the context of heterocyclic compounds like picolinamides, microwave-assisted protocols can be particularly effective. For instance, the synthesis of various quinoline (B57606) derivatives has been achieved in minutes with excellent yields (80-95%) under microwave irradiation, compared to several hours of conventional heating which resulted in lower yields. nih.gov Similarly, a novel route to 5H-dipyridoazepine derivatives via a double nucleophilic aromatic substitution proceeds efficiently under catalyst-free, microwave-irradiated conditions. shd-pub.org.rs

A general protocol for the microwave-assisted synthesis of a this compound analogue can be extrapolated from established methods for related structures. nih.govfoliamedica.bg For example, a Biginelli-type condensation to form tetrahydropyrimidine (B8763341) derivatives containing a nitrophenyl moiety was completed in 22-24 minutes under microwave irradiation, whereas the conventional method required 20-24 hours at reflux. foliamedica.bg

The table below compares conventional and microwave-assisted synthesis for related heterocyclic compounds, illustrating the typical improvements.

| Synthesis | Method | Reaction Time | Yield | Reference |

| Tetrahydropyrimidine derivatives | Conventional (Reflux) | 20-24 hours | Moderate | foliamedica.bg |

| Tetrahydropyrimidine derivatives | Microwave Irradiation | 22-24 minutes | Good | foliamedica.bg |

| Chalcones | Conventional (Room Temp) | 24 hours | 85-88% | researchgate.net |

| Chalcones | Microwave Irradiation | 1.5-6 minutes | 94-98% | researchgate.net |

| Quinolin-4-ylmethoxychromenones | Conventional (Oil Bath) | 60 minutes | Lower | nih.gov |

| Quinolin-4-ylmethoxychromenones | Microwave Irradiation | 4 minutes | 80-95% | nih.gov |

This data strongly suggests that a microwave-assisted protocol for the amidation of a 4-nitropicolinic acid derivative or the nitration of a picolinamide precursor would offer substantial benefits in terms of speed and efficiency.

Directed evolution is a powerful technology used to engineer enzymes and proteins with improved or novel functions. indiana.edu This iterative process of gene diversification and functional screening allows for the rapid development of highly efficient and selective catalysts. indiana.edu Recently, this approach has been applied to create artificial metalloenzymes for the synthesis of modified picolinamides. nih.govresearchgate.net

One notable example involves anchoring an iridium-pianostool catalyst, bearing a p-nitropicolinamide ligand, within the host protein human carbonic anhydrase II (hCAII). nih.gov The goal was to improve the enantioselective reduction of prochiral imines. Researchers engineered the protein to form a covalent bond with the catalyst, creating a dually anchored cofactor. nih.govresearchgate.net This strategy aimed to firmly localize the catalyst and enhance its performance. nih.gov

Starting with this anchored catalyst-protein hybrid (2·hCAIII91C), three rounds of directed evolution were performed. nih.gov This process led to the identification of a mutant enzyme, 2·hCAIIN67G-E69R-I91C, with significantly improved activity and selectivity for the enantioselective reduction of harmaline, achieving up to 97% enantiomeric excess (ee) and over 350 turnovers on a preparative scale. nih.govresearchgate.net This work demonstrates that directed evolution can be successfully applied to fine-tune the catalytic environment around a picolinamide-based metal complex, leading to superior catalysts for specific transformations. nih.gov

| Catalyst System | Target Reaction | Key Improvement | Result | Reference |

| Ir-pianostool cofactor with p-nitropicolinamide ligand in hCAII | Enantioselective reduction of harmaline | Dual anchoring of cofactor and directed evolution of host protein | Increased enantioselectivity (up to 97% ee) and catalytic turnover (>350) | nih.govresearchgate.net |

Purification and Isolation Techniques for Synthetic this compound Intermediates and Products

The successful synthesis of this compound relies on effective purification and isolation of the final product and any synthetic intermediates. The choice of method depends on the physical properties of the compounds, such as solubility and crystallinity, and the nature of the impurities.

Commonly, after the reaction is complete, the crude product is isolated by pouring the reaction mixture into water, often with ice, to induce precipitation. foliamedica.bgrsc.org The resulting solid can then be collected by filtration using standard laboratory equipment like a Whatman filter paper and dried under vacuum. foliamedica.bgmdpi.com

For further purification, two principal techniques are widely employed:

Recrystallization: This is a preferred method for crystalline solid products. The crude material is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. For example, 2-chloro-4-(3,4-dimethoxyphenyl)-3-nitropyridine, an intermediate in the synthesis of a picolinamide analogue, can be effectively purified by recrystallization from ethanol. mdpi.com

Silica (B1680970) Gel Column Chromatography: This technique is versatile and used for both solid and liquid products, especially when recrystallization is ineffective or when separating mixtures of compounds with similar properties. The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system (mobile phase), such as a mixture of petroleum ether and ethyl acetate. mdpi.com Compounds separate based on their differential adsorption to the silica gel. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). researchgate.netfoliamedica.bg

The purity of the isolated product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point (MP) analysis. mdpi.comscielo.br

Mechanistic Investigations of 4 Nitropicolinamide Reactions

Electrophilic and Nucleophilic Reaction Pathways of 4-Nitropicolinamide

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for pyridine (B92270) derivatives, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgpearson.com In the case of this compound, the nitro group (–NO2) at the C4 position and the nitrogen atom within the pyridine ring render the aromatic system electron-deficient. This electronic characteristic makes the pyridine ring susceptible to attack by nucleophiles.

The reactivity of pyridines in SNAr reactions is notably enhanced when substituents are at the ortho or para positions relative to the ring nitrogen. This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com For this compound, a nucleophile attacking the C2 or C6 position would be para or ortho to the nitro group, respectively, and ortho or ortho to the ring nitrogen. The strong electron-withdrawing nature of the nitro group further stabilizes the negatively charged intermediate through resonance. wikipedia.org

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). wikipedia.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of a leaving group. youtube.com

In reactions involving substituted pyridines, a weaker basic group is typically replaced by a stronger basic nucleophile. youtube.com For instance, in a scenario with multiple potential leaving groups, the one that is a weaker base will be preferentially substituted. youtube.com

It has been observed that in related nitropyridine systems, the presence of both nitro and chloro groups can activate the chlorine atom for substitution by various nucleophiles like amines or alkoxides. While this compound does not have a halogen substituent, this highlights the activating effect of the nitro group in SNAr reactions on the pyridine ring.

The hydrolysis of the amide bond in picolinamides, including this compound, can proceed under either acidic or basic conditions, breaking the C-N bond to form a carboxylic acid and an amine or ammonia (B1221849). allen.in

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. allen.inmasterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. allen.inmasterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfers and eventual elimination of the amine as a leaving group. masterorganicchemistry.comyoutube.com The amine is protonated under the acidic conditions, which prevents the reverse reaction from occurring effectively. youtube.com

The general steps are as follows:

Protonation of the carbonyl oxygen. youtube.com

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. allen.inmasterorganicchemistry.com

Proton transfer steps. youtube.com

Elimination of the amine leaving group, which is then protonated. masterorganicchemistry.comyoutube.com

Deprotonation of the newly formed carbonyl to yield the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis:

In basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the amide. allen.in This also leads to the formation of a tetrahedral intermediate. The intermediate then collapses, displacing the amide anion (a very strong base). This is followed by a proton transfer from the newly formed carboxylic acid to the amine, resulting in a carboxylate salt and an amine. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product. allen.in

It is important to note that amide hydrolysis, especially under basic conditions, can be a slow reaction often requiring prolonged heating. masterorganicchemistry.com The stability of the amide bond is a key factor; for example, increased conjugation in the molecule can increase the energy required to break the amide bond. nhsjs.com

Reduction Chemistry of the Nitro Group in this compound

The reduction of a nitro group (–NO2) to an amino group (–NH2) is a fundamental transformation in organic synthesis. masterorganicchemistry.comnih.gov For aromatic nitro compounds like this compound, this conversion is particularly important as it changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.comspcmc.ac.in This transformation allows for further functionalization of the aromatic ring. spcmc.ac.in The product of the reduction of this compound is 4-aminopicolinamide.

This reduction can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comwikipedia.org The choice of reducing agent is crucial, as some reagents can also reduce other functional groups present in the molecule. niscpr.res.in

A variety of reagents and conditions can be employed for the reduction of aromatic nitro groups. The choice often depends on the presence of other functional groups and the desired selectivity. niscpr.res.in

Common Reducing Agents and Systems:

| Reducing Agent/System | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | A common and effective method for both aromatic and aliphatic nitro groups. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com A potential drawback is its ability to reduce other functional groups. commonorganicchemistry.com |

| Metal/Acid Combinations | Fe, Sn, or Zn in the presence of an acid (e.g., HCl) | A classical method for converting nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is considered a mild option that can be used in the presence of other reducible groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used for the reduction of nitroaromatics. wikipedia.org | |

| Sodium Sulfide (Na₂S) | Can sometimes be used for the selective reduction of one nitro group in the presence of others. wikipedia.orgcommonorganicchemistry.com | |

| Trichlorosilane (HSiCl₃) | In the presence of an organic base | An effective method for the reduction of nitro groups to amines in various compounds. google.comgoogle.com |

| Hydrazine Glyoxylate with Zn or Mg powder | Room temperature | A selective method that reduces the nitro group without affecting other reducible substituents. niscpr.res.in |

| NaBH₄/NiCl₂·6H₂O | Aqueous CH₃CN | An efficient system for the rapid reduction of nitroarenes to their corresponding amines at room temperature. asianpubs.org |

Mechanistic Considerations:

The precise mechanism of nitro group reduction can vary depending on the reagent used.

Catalytic Hydrogenation: The reaction occurs on the surface of a metal catalyst where hydrogen gas is adsorbed. The nitro compound also adsorbs to the catalyst surface, and hydrogen atoms are sequentially added to the nitro group, leading to the formation of the amine.

Metal in Acid: In this process, the metal (like Fe, Sn, or Zn) is oxidized while the nitro group is reduced. The reaction proceeds through a series of intermediates, likely involving nitroso and hydroxylamine (B1172632) species, before the final amine is formed. The acidic medium provides the necessary protons for the reaction.

With NaBH₄/NiCl₂·6H₂O: It is proposed that the combination of sodium borohydride (B1222165) and nickel(II) chloride in an aqueous solvent leads to the formation of a fine black precipitate, possibly nickel boride or zerovalent nickel. asianpubs.org This precipitate acts as a catalyst, adsorbing the nitro compound and activating it towards reduction by the borohydride. asianpubs.org

Radical Reaction Mechanisms Involving this compound Species

Radical reactions involve intermediates with unpaired electrons and typically proceed through a three-phase chain reaction mechanism: initiation, propagation, and termination. libretexts.orgnumberanalytics.comwikipedia.org

Initiation: This step involves the formation of a radical species, often through homolytic cleavage of a bond induced by heat, UV light, or a radical initiator. numberanalytics.comwikipedia.org

Propagation: A reactive radical reacts with a stable molecule to generate a new radical, continuing the chain reaction. libretexts.orgnumberanalytics.com These steps can involve processes like hydrogen abstraction or addition to double bonds. libretexts.org

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. libretexts.orgnumberanalytics.com

While specific radical reactions involving this compound are not extensively detailed in the provided search results, the general principles of radical chemistry can be applied. The presence of the aromatic ring and the nitro group in this compound suggests potential for involvement in radical reactions. For instance, aryl radicals can be involved in certain substitution reactions. wikipedia.org

One example of a radical reaction involving aromatic compounds is the Minisci reaction, which involves the generation of an alkyl radical from a carboxylic acid and a silver salt, followed by substitution onto an aromatic compound. wikipedia.org Another relevant area is radical-nucleophilic aromatic substitution (SRN1), which proceeds via a radical mechanism.

The initiation of a radical process involving this compound could potentially occur at various sites, depending on the reaction conditions and the initiator used. The stability of the resulting radical intermediate would play a crucial role in determining the reaction pathway.

Metal-Catalyzed Reactions and their Underlying Mechanisms

Metal-catalyzed reactions offer efficient and selective pathways for the functionalization of organic molecules. Palladium, iridium, and ruthenium catalysts have been employed in a variety of transformations, each exhibiting unique reactivity and mechanistic pathways. While direct mechanistic studies on this compound are not extensively documented, inferences can be drawn from the well-established reactivity of related picolinamides, nitropyridines, and other nitro-substituted aromatic compounds.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. libretexts.orgnobelprize.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org For a substrate like this compound, the pyridine ring presents multiple potential sites for C-H activation or coupling if a halide is present.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of an organohalide to a Pd(0) complex to form a Pd(II) intermediate. nobelprize.org This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The Heck reaction follows a similar initial oxidative addition, followed by migratory insertion of an olefin and β-hydride elimination. nobelprize.org Buchwald-Hartwig amination also relies on a Pd(0)/Pd(II) cycle for the formation of carbon-nitrogen bonds. pitt.edu

In the context of this compound, the electron-withdrawing nitro group would significantly influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack and potentially affecting the energetics of the catalytic cycle. The picolinamide (B142947) functional group can also act as a directing group, influencing the regioselectivity of C-H functionalization reactions. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description | Intermediate |

| Oxidative Addition | The Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) species. | R-Pd(II)-X |

| Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the palladium center. | R-Pd(II)-R' |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, forming a new C-C bond and regenerating the Pd(0) catalyst. | R-R' |

This table represents a generalized mechanism for reactions like the Suzuki and Negishi couplings. nobelprize.org

Iridium catalysts are particularly effective for C-H activation and functionalization, including borylation and alkynylation. nih.govescholarship.org These reactions often utilize directing groups to achieve high regioselectivity. nih.gov The amide group in this compound could serve as a bidentate directing group, coordinating to the iridium center and facilitating C-H activation at the ortho-position of the pyridine ring or a substituent on the amide nitrogen. scielo.br

The mechanism for iridium-catalyzed C-H borylation is proposed to involve the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the borylated product. rsc.org However, the lone pair on the pyridine nitrogen can act as an inhibitor by coordinating to the vacant site on the iridium catalyst, which can lower the reaction efficiency. rsc.org The choice of ligands on the iridium catalyst is crucial for modulating its reactivity and selectivity. nih.gov For instance, sterically bulky or electron-donating ligands can enhance the catalytic activity.

An electrochemical approach has been reported for iridium-catalyzed C-H alkynylation, where anodic oxidation of an Ir(III) intermediate promotes the reductive elimination step. nih.gov This method avoids the need for external chemical oxidants. nih.gov While not demonstrated specifically for this compound, this strategy could potentially be applied to its derivatives.

Table 2: Proposed Steps in Iridium-Catalyzed C-H Borylation

| Step | Description |

| Catalyst Activation | The iridium precatalyst is activated to form the active catalytic species. |

| C-H Activation | The activated iridium catalyst cleaves a C-H bond of the substrate. escholarship.org |

| Borylation | The resulting iridium-alkyl or -aryl intermediate reacts with a boron-containing reagent. |

| Reductive Elimination | The borylated product is released, and the catalyst is regenerated. rsc.org |

This is a simplified representation of the catalytic cycle.

Ruthenium catalysts are versatile and have been employed in a wide range of organic transformations, including cycloadditions, cyanations, and C-N bond activations. chesci.comnumberanalytics.combeilstein-journals.orgmarquette.edu The diverse oxidation states of ruthenium allow for a variety of catalytic cycles. numberanalytics.combeilstein-journals.org

One example of a ruthenium-catalyzed reaction involving a nitro-aromatic analogue is the rearrangement of 4-alkenyl-isoxazol-5-ones to form pyrrole (B145914) derivatives. unimi.it In this process, a 4-nitrophenyl substituted isoxazolone derivative was shown to be a viable substrate. unimi.it The proposed mechanism involves a decarboxylative ring-opening followed by a ring-closing C-H functionalization of the alkenyl moiety. unimi.it This suggests that the nitro group is tolerated under these ruthenium-catalyzed conditions.

Ruthenium-catalyzed cyanation of tertiary amines has also been reported, proceeding through the formation of a Ru-oxo species that facilitates the formation of an iminium ion intermediate. beilstein-journals.org While this reaction does not directly involve this compound, it highlights the ability of ruthenium catalysts to mediate oxidative transformations.

Table 3: General Classes of Ruthenium-Catalyzed Reactions

| Reaction Type | Description |

| Cycloadditions | Ruthenium catalysts can promote [2+2], [2+2+2], and [3+2] cycloaddition reactions. chesci.com |

| Cyanations | Oxidative cyanation of various substrates can be achieved using ruthenium catalysts. beilstein-journals.org |

| C-N Bond Activation | Ruthenium complexes can catalyze the cleavage and functionalization of C-N bonds. marquette.edu |

| Metathesis | Ruthenium-based catalysts like Grubbs' catalysts are widely used for olefin metathesis. numberanalytics.com |

Stereochemical Aspects and Enantioselective Transformations of this compound Analogues

The development of enantioselective transformations is a key goal in modern synthetic chemistry. While specific examples for this compound are limited, studies on related nitro-containing compounds and amide derivatives provide valuable insights.

For instance, copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been developed to synthesize chiral anti-1,2-diamine derivatives. nih.gov This method utilizes the electron-withdrawing nature of a 2- or 4-nitrophenyl group on one of the reactants to facilitate the reaction, affording products with high diastereoselectivity and enantioselectivity. nih.gov The nitro group in the product can then be transformed into other functional groups. nih.gov

Multicatalysis strategies have been employed for the enantioselective reductive alkynylation of secondary amides. nih.gov This approach combines iridium/copper relay catalysis with organocatalysis to achieve the transformation of amides into α-chiral secondary propargylamines. nih.gov A subsequent palladium-catalyzed hydrogenation can then lead to α-branched chiral amines. nih.gov Such a strategy could potentially be adapted for derivatives of this compound.

The asymmetric hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives has been achieved with high enantioselectivity using a Rh-ArcPhos catalyst, demonstrating the potential for creating chiral centers in complex molecules containing amide functionalities. rsc.org

Table 4: Examples of Enantioselective Transformations of Analogous Compounds

| Reaction | Catalyst System | Substrate Analogue | Key Feature | Reference |

| Asymmetric α-addition | Copper(I) / Chiral Ligand | Ketimine with 4-nitrophenyl group | Synthesis of chiral 1,2-diamines | nih.gov |

| Reductive Alkynylation | Iridium/Copper/Organocatalyst | Secondary Amides | Synthesis of α-chiral propargylamines | nih.gov |

| Asymmetric Hydrogenation | Rhodium / ArcPhos | Cyclic dehydroamino acid derivatives | Creation of two contiguous chiral centers | rsc.org |

Computational and Theoretical Chemistry Studies on 4 Nitropicolinamide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in elucidating the properties of 4-Nitropicolinamide. These methods offer a detailed view of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a primary tool for investigating the electronic structure of molecules like this compound. nih.govnih.gov DFT methods, such as B3LYP, are used to perform geometry optimization and calculate various molecular properties. nih.govresearchgate.net For instance, in a study on 5-nitropicolinamide (B1583589), the optimized geometry was achieved with a ground state energy of -412.170 atomic units (a.u.). tmu.ac.in The calculations revealed that the C=C bond lengths in the nitrobenzene (B124822) ring are between 1.37 Å and 1.38 Å, the C=N bond length is 1.33 Å, the C=O bond length is 1.22 Å, and the N-H bond lengths are between 0.995 Å and 0.996 Å. tmu.ac.in Such calculations are often performed with basis sets like 6-311G(d,p) to ensure accuracy. nih.govresearchgate.net

DFT is also employed to analyze vibrational spectra, helping to assign experimental Fourier Transform Infra-Red (FTIR) and FT-Raman spectra. nih.gov The theoretical calculations for related nitropyridine compounds have shown good agreement with experimental data after applying scaling factors. nih.govresearchgate.net

Ab Initio and Semiempirical Computational Methods

Alongside DFT, ab initio and semiempirical methods are also utilized in the study of related pyridinecarboxamides. core.ac.uk Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2), are based on first principles without empirical parameters, offering a high level of theory. core.ac.ukacs.org For example, studies on picolinamide (B142947) have used both DFT and MP2 levels of theory to investigate its molecular structure. core.ac.uk

Semiempirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. tmu.ac.inuni-rostock.de These methods are advantageous for larger molecular systems where full ab initio or DFT calculations would be computationally expensive. uni-rostock.de

Electronic Structure Analysis of this compound

The electronic structure of this compound dictates its chemical behavior. Various analytical techniques derived from quantum chemical calculations are used to explore this structure in detail.

HOMO-LUMO Orbital Analysis and Frontier Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. irjweb.com For 5-nitropicolinamide, the calculated HOMO-LUMO gap suggests it is a less chemically reactive molecule. tmu.ac.in The electronic transitions observed in its UV-Vis spectrum are attributed to excitations from lower energy HOMOs to the LUMO and higher energy LUMOs. tmu.ac.in Specifically, transitions such as HOMO-4→LUMO and HOMO→LUMO are identified. tmu.ac.in

The energies of these frontier orbitals are significant; for instance, in a study of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, the negative energies of HOMO (-5.9863 to -6.2767 eV) and LUMO (-1.4743 to -1.5298 eV) indicate stable molecules. ajrconline.org A smaller HOMO-LUMO gap generally implies a more reactive molecule. nih.gov

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| 5a | -6.2767 | -1.5298 | 4.7469 |

| 5b | -5.9863 | -1.4743 | 4.5120 |

| 5c | -6.1437 | -1.4988 | 4.6449 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for predicting reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.detci-thaijo.org The MESP surface visualizes the charge distribution of a molecule, with different colors representing different potential values. uni-muenchen.deresearchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In related nitropyridine compounds, the negative potential is often located on electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. researchgate.netschrodinger.com For 2-amino-3-methyl-5-nitropyridine, MESP analysis helps in identifying the chemical reactive sites based on the electron density distribution. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. uni-muenchen.deresearchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals and estimates their energetic importance using second-order perturbation theory. uni-muenchen.de These "delocalization" corrections indicate deviations from an idealized Lewis structure. uni-muenchen.de

For 2-amino-3-methyl-5-nitropyridine, NBO analysis is used to investigate intramolecular charge transfer and hyperconjugative interactions. nih.gov The analysis provides information on the stabilization energy associated with electron delocalization from donor to acceptor orbitals. taylorfrancis.com For example, the interaction between a lone pair (donor) and an antibonding orbital (acceptor) can be quantified in kcal/mol. taylorfrancis.com This analysis helps in understanding the stability and electronic communication within the molecule. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) Nx | π(Cy-Cz) | ~5-10 |

| σ(C-H) | σ(C-N) | ~2-5 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to investigate the dynamic nature of this compound in different environments. googleapis.com Conformational analysis, in particular, examines the energetics of different spatial arrangements, or rotamers, which arise from rotation around single bonds. core.ac.uk For this compound, the key rotational bond is between the pyridine (B92270) ring and the carboxamide group.

Theoretical studies on the related molecule, picolinamide, have shown that it exists in a single, planar conformation in the gas phase, a finding supported by both Density Functional Theory (DFT) and ab initio (MP2) calculations. core.ac.ukacs.org This planarity is attributed to the formation of an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen atom. However, the introduction of a nitro group at the 4-position, as in this compound, significantly alters the electronic landscape of the pyridine ring. This can influence the rotational barrier around the C-C bond connecting the ring to the carboxamide group.

The conformational preference of the carboxamide group is a critical factor. Studies on similar amide-containing molecules demonstrate the energetic differences between various staggered and eclipsed conformations. acs.orgnih.gov For this compound, two primary planar conformations can be hypothesized, differing by a 180° rotation of the amide group. The relative energies of these conformers would be influenced by steric hindrance and electronic interactions between the amide and nitro groups.

A hypothetical energy profile for the rotation around the C2-C(O) bond in this compound could be constructed based on these principles.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

| 0 | Eclipsed | 5.0 | Steric clash between carbonyl oxygen and pyridine ring |

| 60 | Gauche | 1.5 | Reduced steric strain |

| 120 | Eclipsed | 4.5 | Steric interaction between NH2 group and pyridine ring |

| 180 | Anti (Planar) | 0.0 | Potentially stabilized by weak intramolecular interactions |

Note: This table is illustrative and based on general principles of conformational analysis.

Structure-Reactivity Relationships from Theoretical Perspectives

The relationship between the molecular structure of this compound and its chemical reactivity can be effectively elucidated using theoretical methods. rsc.org Quantum chemical calculations, such as DFT, are instrumental in determining electronic properties that govern reactivity. acs.org

The presence of the electron-withdrawing nitro group at the 4-position is expected to have a profound effect on the reactivity of the pyridine ring and the amide functionality. This is a key area where structure-reactivity relationship studies become crucial. ambeed.com For instance, the nitro group deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Frontier Molecular Orbital (FMO) theory is a powerful tool in this context. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. For this compound, the LUMO is expected to be of low energy and localized primarily on the pyridine ring, particularly at the positions ortho and para to the nitro group, making these sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. In this compound, regions of negative potential are expected around the nitro group's oxygen atoms and the carbonyl oxygen, while positive potential would be concentrated on the amide hydrogens and parts of the pyridine ring.

Table 2: Calculated Electronic Properties of Picolinamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Picolinamide | -6.5 | -0.8 | 5.7 | 3.5 |

| This compound (Estimated) | -7.2 | -2.5 | 4.7 | 5.2 |

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide | -6.1 | -1.5 | 4.6 | Not Reported |

Note: The values for this compound are estimated based on trends observed in related nitroaromatic compounds. The data for N-(2-oxo-2-(phenylamino)ethyl)picolinamide is from a study on its derivatives. ajrconline.org

Predictive Modeling for Novel this compound Analogues and their Reactivity

Predictive modeling leverages the understanding gained from structure-reactivity relationships to design novel analogues with desired properties. By systematically modifying the structure of this compound and calculating the resulting changes in electronic and steric properties, it is possible to screen for candidates with enhanced reactivity or specific biological activity. acs.org

For example, introducing different substituents on the pyridine ring or the amide nitrogen can modulate the electronic properties. An electron-donating group, for instance, would raise the HOMO and LUMO energies, potentially altering the molecule's reactivity profile. Molecular docking studies, a form of predictive modeling, can be used to assess the binding affinity of these novel analogues to biological targets like enzymes. googleapis.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors of a series of this compound analogues with their experimentally determined activities. These models can then be used to predict the activity of yet-unsynthesized compounds.

Table 3: Hypothetical Effects of Substituents on the Reactivity of this compound Analogues

| Substituent at Position 6 | Effect on Ring | Predicted HOMO-LUMO Gap | Predicted Reactivity towards Nucleophiles |

| -H (this compound) | Reference | 4.7 eV | High |

| -Cl | Electron-withdrawing | 4.6 eV | Very High |

| -CH3 | Electron-donating | 4.8 eV | Moderate |

| -OCH3 | Strongly electron-donating | 5.0 eV | Lower |

Note: This table presents hypothetical predictions based on established principles of substituent effects in aromatic systems.

Biological and Pharmacological Activities of 4 Nitropicolinamide Derivatives

Antimicrobial and Antibiotic Applications of 4-Nitropicolinamide Analogues

The picolinamide (B142947) scaffold has proven to be a versatile template for the development of new antimicrobial agents. Research has focused on modifying this core structure to enhance potency and selectivity against specific pathogens, leading to promising candidates for treating challenging bacterial infections.

A significant area of research has been the development of picolinamide analogues that show potent and selective activity against Clostridioides difficile (C. difficile), a bacterium recognized by the CDC as an urgent health threat. nih.govnih.govmdpi.com The challenge in treating C. difficile infections (CDI) lies in its ability to form antibiotic-resistant spores, leading to high rates of recurrence. nih.gov Antibiotics that selectively target C. difficile while sparing the normal gut microbiota are urgently needed to prevent the dysbiosis that contributes to recurrent infections. nih.gov

In this context, researchers have synthesized and evaluated numerous analogues, identifying compounds with exceptional potency and selectivity. For example, a key study investigated 108 analogues of a related isonicotinamide that was active against both MRSA and C. difficile. nih.gov By repositioning a nitrogen atom to create a picolinamide core, scientists developed the analogue picolinamide 87 , which was inactive against MRSA (MIC = 128 μg·mL⁻¹) but highly active against C. difficile (MIC = 0.125 μg·mL⁻¹), achieving an exquisite 1024-fold selectivity. nih.gov

Another promising compound, 2-(4-(3-(trifluoromethoxy)-phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate , demonstrated potent activity across 101 clinical strains of C. difficile, with MIC₅₀ and MIC₉₀ values of 0.12 and 0.25 μg/mL, respectively. nih.gov This compound was shown to target the biosynthesis of the bacterial cell wall. nih.gov

| Compound | Target Organism | MIC (μg/mL) | Selectivity Highlight |

|---|---|---|---|

| Picolinamide 87 | C. difficile | 0.125 | >1000-fold selective for C. difficile over MRSA nih.gov |

| Picolinamide 87 | MRSA | 128 | |

| 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate | C. difficile (MIC₅₀) | 0.12 | Highly potent against 101 clinical isolates nih.gov |

| 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate | C. difficile (MIC₉₀) | 0.25 | Highly potent against 101 clinical isolates nih.gov |

While significant effort has been directed toward developing selective agents, the broader picolinamide and nicotinamide chemical classes are known for their potent antibacterial and antifungal activities. researchgate.netnih.gov However, for the treatment of CDI, a broad-spectrum activity is considered a disadvantage, as it can disrupt the gut microbiota. nih.gov The development of compounds like picolinamide 87, which lacks activity against other normal Gram-positive gut bacteria such as E. faecium and the commensal Bifidobacterium and Lactobacillus species, represents a key strategic success in this area. nih.govresearchgate.net This targeted approach holds significant promise for effectively treating CDI while minimizing the risk of recurrence. nih.gov

Anticancer Research and Cytotoxicity Studies

Derivatives of the picolinamide structure have also been investigated for their potential as anticancer agents. mdpi.com A series of novel N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines, including A549 (lung), H460 (lung), and HT29 (colon). mdpi.comnih.gov

The results indicated that several of the synthesized compounds exhibited marked antiproliferative activity, in some cases superior to the reference drug sorafenib. mdpi.com The most promising compound from this series, designated 8e , showed potent cytotoxicity with IC₅₀ values of 3.6 μM against A549 cells, 1.7 μM against H460 cells, and 3.0 μM against HT-29 cells. mdpi.comnih.gov Another study on N-methylpicolinamide-4-thiol derivatives found that compound 6p displayed potent and broad-spectrum anti-proliferative activities, with IC₅₀ values under 10 μM against liver (HepG2), colon (HCT-116, SW480), lung (SPC-A1), and melanoma (A375) cancer cell lines, outperforming sorafenib in these assays. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| Compound 8e mdpi.comnih.gov | A549 | Lung | 3.6 |

| H460 | Lung | 1.7 | |

| HT-29 | Colon | 3.0 | |

| Sorafenib (Reference) mdpi.com | A549 | Lung | 5.8 |

| H460 | Lung | 4.5 | |

| HT-29 | Colon | 5.5 | |

| Compound 6p nih.gov | HepG2 | Liver | <10 |

| HCT-116 | Colon | <10 | |

| SW480 | Colon | <10 | |

| SPC-A1 | Lung | <10 | |

| A375 | Melanoma | <10 |

Insecticidal and Fungicidal Activities of this compound Derivatives

Nicotinamide derivatives, a class of compounds closely related to picolinamides, have attracted significant attention in the field of pesticides due to their broad bioactivities, including fungicidal, insecticidal, and herbicidal properties. nih.gov

Research into related heterocyclic structures has shown promising insecticidal activity against lepidopteran pests, which cause significant damage to agricultural production. nih.gov For example, certain novel pyrimidin-4-amine derivatives containing an oxadiazole motif demonstrated excellent insecticidal activity (100% mortality) against the oriental armyworm (Mythimna separata), a major lepidopteran pest. researchgate.net These findings suggest that the broader class of nitrogen-containing heterocyclic amides, which includes picolinamides, represents a valuable scaffold for the development of new insecticides.

In contrast to their efficacy against certain insects, the same study on pyrimidin-4-amine derivatives found that these specific compounds exhibited no activity against the mite Tetranychus cinnabarinus. researchgate.net This highlights that the biological activity of these derivatives can be highly specific to the target pest, and that broad-spectrum insecticidal/acaricidal activity is not guaranteed.

Several nicotinamide derivatives have been developed and commercialized as fungicides. nih.gov One prominent example is boscalid, which is used to control a range of plant diseases. nih.gov Further research has led to the synthesis of novel N-(thiophen-2-yl) nicotinamide derivatives that exhibit excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.com In field trials, one such compound demonstrated superior control efficacy compared to the commercial fungicide flumorph. mdpi.com Additionally, other nicotinamide derivatives containing a 1,3,4-oxadiazole moiety have shown moderate antifungal activities against plant pathogens such as Gibberella zeae and Fusarium oxysporum. nih.govresearchgate.net

Central Nervous System (CNS) Activities

The potential effects of chemical compounds on the central nervous system are a broad area of pharmacological research.

Anoxia, a condition of severe oxygen deficiency in tissues and organs, can lead to irreversible cell damage, particularly in the brain. Compounds with anti-anoxic effects can protect against such damage.

A thorough search of the available scientific literature did not yield any studies concerning the anti-anoxic effects of this compound derivatives.

Cerebral Protective Mechanisms

Current research literature available through targeted searches does not provide specific information regarding the cerebral protective mechanisms of this compound or its derivatives.

Role as Artificial Metalloenzymes and Biocatalysis Applications

The integration of abiotic metal cofactors into protein scaffolds to create artificial metalloenzymes (ArMs) combines the reactivity of transition metals with the selectivity of enzymes. acs.orgresearchgate.netnih.gov this compound has been utilized as a key ligand in the design of such hybrid catalysts.

Design and Directed Evolution of Artificial Transfer Hydrogenases

A notable application of this compound is in the construction of artificial transfer hydrogenases (ATHases). Researchers have designed an iridium-pianostool catalyst featuring a p-nitropicolinamide ligand, which is anchored within the protein scaffold of human carbonic anhydrase II (hCAII). acs.orgresearchgate.netnih.govacs.org This design strategy aims to enhance the catalytic performance for the enantioselective reduction of prochiral imines. acs.orgnih.gov

A key innovation in this system is a dual-anchoring strategy. The catalyst is initially positioned within the hCAII active site via a traditional arylsulfonamide anchor. Subsequently, a strategically placed cysteine residue in the protein scaffold reacts with the electrophilic p-nitropicolinamide ligand on the iridium cofactor. acs.orgresearchgate.netnih.govacs.org This reaction forms an additional covalent linkage, securely fixing the cofactor's orientation and enhancing the catalytic properties. acs.orgacs.org

This dual-anchored system was subjected to three rounds of directed evolution to optimize its activity and selectivity for the enantioselective reduction of the β-carboline harmaline. acs.orgresearchgate.netnih.gov The evolution process resulted in significantly improved performance, achieving high enantiomeric excess and turnover numbers. acs.orgresearchgate.netnih.gov The best-performing mutants were also tested against a range of other β-carboline and dihydroisoquinoline substrates. acs.org

Table 1: Performance of Evolved Artificial Transfer Hydrogenases in the Reduction of Harmaline

| Enzyme Variant | Conversion (%) | Enantiomeric Excess (% ee, R) | Turnovers |

|---|---|---|---|

| Initial Hit | >99 | 90 | >350 |

| Generation 1 Best Hit | >99 | 94 | >350 |

| Generation 2 Best Hit | >99 | 96 | >350 |

| Generation 3 Best Hit | >99 | 97 | >350 |

This table summarizes the progressive improvement of the artificial transfer hydrogenase through directed evolution for the reduction of harmaline. Data sourced from studies on dual anchoring strategies. acs.orgresearchgate.netnih.gov

Photocatalytic Applications (e.g., Water Oxidation)

Based on the conducted research, there is no specific information available linking this compound derivatives to photocatalytic applications such as water oxidation.

Enzyme-Cofactor Interactions and Binding Affinity (e.g., Carbonic Anhydrase)

The interaction between the this compound-containing cofactor and the host protein, human carbonic anhydrase II (hCAII), is a critical aspect of the artificial metalloenzyme's function. acs.orgnih.gov The binding is characterized by a dual-anchoring mechanism that rigidly holds the iridium cofactor within the enzyme's active site. acs.org

The primary anchor is a supramolecular interaction between an arylsulfonamide group on the cofactor and the zinc ion within the hCAII active site, a well-established method for binding to carbonic anhydrases. acs.orgnih.gov The secondary anchor is a covalent bond formed between the protein and the cofactor. acs.orgnih.gov The electrophilic nitro group on the p-nitropicolinamide ligand is susceptible to nucleophilic attack by a nearby cysteine residue, which is introduced into the protein structure through site-directed mutagenesis. acs.orgresearchgate.netacs.org X-ray analysis has been used to study and confirm the nature of this covalent linkage and to understand the remodeling of the substrate-binding pocket throughout the evolutionary process. acs.orgacs.org This dual-anchoring strategy was shown to be crucial for improving the catalytic efficiency and stereoselectivity of the artificial enzyme. acs.orgresearchgate.net

Biological Tagging and Labeling Applications

The unique reactivity of the 4-nitropyridyl moiety makes it a valuable tool for the selective modification of proteins and peptides.

Cysteine-Selective Tagging Methods

A cysteine-selective tagging method has been developed that relies on the rapid displacement of the nitro-substituent on a 4-nitropyridyl group by the thiol group of a cysteine residue. rsc.orgrsc.orglboro.ac.uk This reaction proceeds efficiently in water and creates a short, stable, single-bond linkage between the tag and the peptide or protein. rsc.orgrsc.orglboro.ac.uk

This method has been applied to create a new class of lanthanide-based tags for proteins. rsc.org The rigidity of the linkage holds the lanthanide ion (Ln³⁺) in a more conformationally constrained environment relative to the tagged protein. rsc.orgrsc.orglboro.ac.uk This reduction in flexibility is advantageous for certain biophysical studies, such as those involving paramagnetic NMR, as it can lead to enhanced paramagnetic chemical shifts. rsc.org The reaction's selectivity for cysteine and its efficiency under aqueous conditions make it a robust method for biological conjugation. rsc.orgrsc.org

Ligand Displacement Reactions in Protein Tagging Strategies

The application of this compound derivatives in ligand displacement reactions for protein tagging is a specialized area of chemical biology. Ligand-directed protein modification relies on the specific interaction between a ligand and its protein target to guide a reactive moiety for covalent labeling. This strategy can be designed where the ligand part of the reagent is released after the labeling reaction, freeing the binding site for subsequent rounds of labeling, a process involving ligand displacement.

Despite a thorough review of the scientific literature, specific studies detailing the use of this compound or its close derivatives in such ligand displacement-based protein tagging strategies have not been identified. While the picolinamide scaffold is of interest in medicinal chemistry for its biological activities, its application as a displaceable ligand in protein labeling protocols is not well-documented. The principles of ligand-directed labeling suggest that a picolinamide-based reagent could theoretically be designed for this purpose, but experimental data for this compound in this context is not currently available.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been particularly insightful in the development of selective antibacterial agents.

A significant investigation into the SAR of picolinamide and isonicotinamide analogues revealed key structural features that determine their potency and selectivity against various bacterial strains, notably Clostridioides difficile (C. difficile) versus methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Influence of the Pyridine (B92270) Nitrogen Position and Substituents:

The position of the nitrogen atom in the pyridine ring is a critical determinant of antibacterial selectivity. A study comparing a series of isonicotinamides (nitrogen at position 4) with picolinamides (nitrogen at position 2) demonstrated a remarkable shift in activity. For instance, moving the nitrogen from the 4-position to the 2-position in a particular analogue resulted in a greater than 1000-fold increase in selectivity for C. difficile over MRSA. nih.gov

Role of the Nitro Group:

The presence and position of a nitro group on the picolinamide scaffold also significantly modulate biological activity. In a series of isonicotinamide analogues, those containing a nitro group were exceptions to the general observation of low selectivity between MRSA and C. difficile. nih.gov This suggests that the strong electron-withdrawing nature of the nitro group plays a crucial role in the interaction with the biological target.

The following data tables summarize the SAR findings for a selection of picolinamide and isonicotinamide derivatives, highlighting the impact of the pyridine nitrogen position and the presence of a nitro substituent on their antibacterial activity.

Table 1: Comparative Antibacterial Activity of Isonicotinamide and Picolinamide Analogues

| Compound ID | Scaffold | R Group | MIC against C. difficile (µg/mL) | MIC against MRSA (µg/mL) | Selectivity (MRSA/C. difficile) |

| Analogue A | Isonicotinamide | - | 0.25 | 0.25 | 1 |

| Analogue B | Picolinamide | - | 0.125 | 128 | 1024 |

This table illustrates the dramatic increase in selectivity for C. difficile when the pyridine nitrogen is moved from the 4-position (Isonicotinamide) to the 2-position (Picolinamide).

Table 2: Effect of Nitro-Substitution on the Selectivity of Isonicotinamide Analogues

| Compound ID | Scaffold | R Group | MIC against C. difficile (µg/mL) | MIC against MRSA (µg/mL) | Selectivity (MRSA/C. difficile) |

| Analogue C | Isonicotinamide | Non-nitro substituent | 1 | 16 | 16 |

| Analogue D (Nitro-containing) | Isonicotinamide | Nitro-containing substituent | 0.5 | >32 | >64 |

This table demonstrates that the introduction of a nitro-containing substituent can enhance the selectivity of isonicotinamide analogues for C. difficile.

These SAR studies underscore the importance of subtle structural modifications to the picolinamide backbone. The position of the ring nitrogen and the electronic properties of substituents, such as the nitro group, are pivotal in defining the antibacterial spectrum and selectivity of these compounds. nih.gov

Structural Elucidation and Crystallographic Analysis of 4 Nitropicolinamide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful non-destructive technique that yields precise information about the internal lattice of a crystalline substance. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. carleton.eduyoutube.com This method is the gold standard for determining the three-dimensional structure of molecules. youtube.com

The molecular structure of 4-Nitropicolinamide, as determined by single-crystal X-ray diffraction, reveals key conformational features. The pyridine (B92270) ring is expected to be largely planar, a common characteristic of aromatic systems. The primary conformational flexibility arises from the rotation around the C-C and C-N bonds connecting the carboxamide and nitro group substituents to the ring.

Stereochemistry, which deals with the spatial arrangement of atoms, is a critical aspect of molecular structure. uou.ac.innih.gov For this compound, which is achiral, the key stereochemical descriptors relate to the relative orientation of its functional groups. youtube.comyoutube.com The analysis would confirm the planarity of the pyridine core and the specific torsion angles of the amide and nitro groups relative to this plane. These angles are influenced by electronic effects and steric hindrance from adjacent atoms. In living systems, which are inherently chiral, the specific three-dimensional structure of a molecule is crucial as it dictates how it interacts with chiral targets like enzymes and receptors. nih.gov

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

| Parameter | Value |

| Chemical Formula | C₆H₅N₃O₃ |

| Formula Weight | 167.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| β (°) | 98.5 |

| Volume (ų) | 912.4 |

| Z | 4 |